9-Nitrophenanthrene

Catalog No.
S592363
CAS No.
954-46-1
M.F
C14H9NO2
M. Wt
223.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Nitrophenanthrene

CAS Number

954-46-1

Product Name

9-Nitrophenanthrene

IUPAC Name

9-nitrophenanthrene

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C14H9NO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H

InChI Key

QTTCNQHPKFAYEZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-]

Synonyms

9-nitrophenanthrene

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[N+](=O)[O-]

Environmental Monitoring:

9-Nitrophenanthrene is one of several nitro-polycyclic aromatic hydrocarbons (NPAHs) that can be formed through the incomplete combustion of organic matter, such as during wildfires or vehicle emissions []. Due to their unique chemical properties, NPAHs are persistent in the environment and can be transported over long distances []. As a result, researchers have investigated the presence of 9-Nitrophenanthrene in various environmental samples, including air, soil, and water, as a marker for pollution from these sources [, ].

Toxicity Studies:

Several studies have explored the potential toxic effects of 9-Nitrophenanthrene. These studies have employed various methods, including in vitro and in vivo models, to assess its genotoxicity, cytotoxicity, and potential carcinogenicity [, , ]. The results of these studies suggest that 9-Nitrophenanthrene may exhibit mutagenic and cytotoxic properties, although the specific mechanisms and potential human health risks remain to be fully elucidated [, , ].

9-Nitrophenanthrene is an aromatic compound with the molecular formula C14H9NO2C_{14}H_9NO_2 and a molecular weight of approximately 223.23 g/mol. This compound features a nitro group (NO2-NO_2) attached to the phenanthrene structure, which consists of three fused benzene rings. The presence of the nitro group significantly influences the compound's chemical properties and reactivity, making it an important subject of study in organic chemistry and environmental science.

: Under light irradiation, 9-nitrophenanthrene can rearrange to form various products, including nitroso ketones and anthraquinones. The nitro group can convert to a nitrite, which subsequently decomposes into reactive radicals .
  • Reactions with Cyanides: In the presence of sodium cyanide, 9-nitrophenanthrene can react to yield nitriles, showcasing its reactivity towards nucleophiles in polar solvents like dimethylformamide .
  • The biological activity of 9-nitrophenanthrene has been explored in various studies. It has been found to exhibit mutagenic properties under certain conditions, although compounds with a perpendicular nitro orientation are generally less mutagenic compared to those with parallel orientations due to differences in metabolic pathways . Additionally, its derivatives have been investigated for potential pharmaceutical applications, particularly in the synthesis of biologically active compounds.

    Several methods exist for synthesizing 9-nitrophenanthrene:

    • Nitration of Phenanthrene: The most common method involves the nitration of phenanthrene using a mixture of concentrated nitric and sulfuric acids. This process typically yields a mixture of nitrophenanthrenes, from which 9-nitrophenanthrene can be isolated through recrystallization.
    • Chemical Modifications: Various chemical modifications can be employed post-synthesis to enhance yield or modify functional groups for further applications.

    9-Nitrophenanthrene finds applications in several fields:

    • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
    • Environmental Studies: Due to its presence as a pollutant in urban environments, it is studied for its environmental impact and behavior in atmospheric reactions .
    • Material Science: Its properties make it suitable for use in developing new materials with specific electronic or optical characteristics.

    Research on interaction studies involving 9-nitrophenanthrene has revealed insights into its reactivity and potential biological effects. For instance:

    • Radical Formation: Studies have shown that upon photolysis, 9-nitrophenanthrene can generate reactive radicals that may interact with biological macromolecules, potentially leading to DNA damage.
    • Reactivity with Thiols: Interaction studies have demonstrated that 9-nitrophenanthrene reacts with thiols in liquid ammonia, providing insights into its reactivity under various conditions .

    Several compounds share structural similarities with 9-nitrophenanthrene. Below is a comparison highlighting its uniqueness:

    CompoundStructure TypeUnique Features
    PhenanthrenePolycyclic Aromatic HydrocarbonBase structure without nitro group
    1-NitronaphthaleneNitro-substituted NaphthaleneOne nitro group on naphthalene
    9-NitroanthraceneNitro-substituted AnthraceneSimilar structure but with different reactivity
    2-NitrobiphenyleneNitro-substituted BiphenyleneDifferent arrangement leading to varied properties

    9-Nitrophenanthrene is unique due to its specific positioning of the nitro group on the phenanthrene framework, which influences its chemical behavior and biological activity compared to these similar compounds.

    XLogP3

    4.3

    Other CAS

    954-46-1

    Wikipedia

    9-Nitrophenanthrene

    Dates

    Modify: 2023-08-15

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